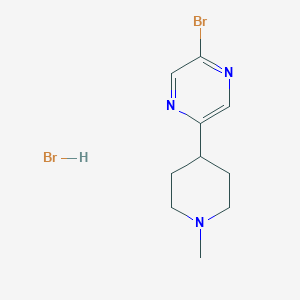

2-Bromo-5-(1-methylpiperidin-4-yl)pyrazine hydrobromide

描述

属性

IUPAC Name |

2-bromo-5-(1-methylpiperidin-4-yl)pyrazine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN3.BrH/c1-14-4-2-8(3-5-14)9-6-13-10(11)7-12-9;/h6-8H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WICQIOOFYQTMMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2=CN=C(C=N2)Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Salt Formation

- Reagent: Hydrobromic acid (HBr) aqueous solution

- Purpose: To convert the free base into the hydrobromide salt, improving solubility and stability.

Related Synthetic Routes for Pyrazine Derivatives

While direct literature on the exact preparation of 2-Bromo-5-(1-methylpiperidin-4-yl)pyrazine hydrobromide is limited, insights can be drawn from the synthesis of closely related compounds such as 2-bromo-5-methylpyrazine and its derivatives, which share the pyrazine core and bromination pattern.

Synthesis of 2-Bromo-5-methylpyrazine

A well-documented efficient synthesis of 2-bromo-5-methylpyrazine involves:

- Starting from 5-methylpyrazine-2-carboxylic acid.

- Conversion to methyl ester using sulfuric acid in methanol.

- Reaction with ammonia to form the corresponding amide.

- Hofmann degradation of the amide to yield 2-amino-5-methylpyrazine.

- Diazotization of the amine followed by in-situ bromination (Sandmeyer reaction) to produce 2-bromo-5-methylpyrazine.

This multi-step route achieves overall good yields and is scalable for kilogram quantities.

Data Table Summarizing Key Reaction Steps and Yields for 2-Bromo-5-methylpyrazine (Analogous to Target Compound)

| Step | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|

| Methylation of acid to ester | H2SO4, MeOH, 0-5°C, overnight | 91 | Methyl 5-methylpyrazine-2-carboxylate |

| Amide formation | NH3 gas in MeOH, 0-5°C, 4 hours | 82 | 5-Methylpyrazine-2-carboxamide |

| Hofmann degradation | Br2, aqueous KOH, 0-5°C to 90°C, 2 hours | 75 | 2-Amino-5-methylpyrazine |

| Diazotization + bromination | NaNO2/HBr, -45°C, molecular Br2 | 65 | 2-Bromo-5-methylpyrazine |

Research Findings and Optimization Notes

- The Hofmann degradation step is critical for converting the amide to the amine intermediate efficiently. Using bromine in aqueous KOH at controlled temperatures (0-5°C initially, then heating) provides good yields (~75%).

- The diazotization and bromination step is sensitive to temperature and reagent addition order. Optimal yield (~65%) is obtained at low temperatures (-45°C) with molecular bromine added prior to diazonium salt formation to prevent decomposition and side reactions.

- Attempts to use NaBr or CuBr as brominating agents resulted in significantly lower yields.

- The reaction exothermicity requires careful temperature control to avoid runaway reactions.

- The overall synthetic route is scalable and has been demonstrated to produce kilogram quantities of the target bromopyrazine derivative.

Summary of Preparation Methods for this compound

| Preparation Stage | Reagents/Conditions | Outcome |

|---|---|---|

| Halogenated pyrazine synthesis | Starting from 2-bromo-5-chloropyrazine | Halogenated pyrazine intermediate |

| Nucleophilic substitution | 1-Methylpiperidine, K2CO3, DMF | Substituted pyrazine intermediate |

| Salt formation | Hydrobromic acid | Hydrobromide salt of target compound |

化学反应分析

Types of Reactions: 2-Bromo-5-(1-methylpiperidin-4-yl)pyrazine hydrobromide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The compound can be oxidized to form pyrazine derivatives with higher oxidation states.

Reduction: Reduction reactions can yield derivatives with reduced bromine content.

Substitution: Substitution reactions can lead to the formation of various substituted pyrazine derivatives.

科学研究应用

Chemical Properties and Structure

The compound features a pyrazine ring substituted with a bromine atom and a piperidine moiety. Its molecular formula is , indicating the presence of both hydrobromide and bromo groups which may influence its biological activity.

Analgesic Activity

Research indicates that derivatives of compounds similar to 2-Bromo-5-(1-methylpiperidin-4-yl)pyrazine hydrobromide are being explored for their analgesic properties. The compound is structurally related to the fentanyl series, a class of potent opioid analgesics. Studies have shown that modifications in the piperidine structure can significantly alter potency and receptor selectivity, with implications for developing new analgesics with potentially fewer side effects compared to traditional opioids .

Serotonergic Modulation

Another area of interest is the modulation of serotonergic receptors. Compounds affecting serotonin receptors, particularly the 5-HT2A subtype, have therapeutic potential in treating various conditions such as depression, anxiety disorders, and other neuropsychiatric conditions. The ability of this compound to act as an inverse agonist at these receptors suggests its potential utility in modulating serotonin-related pathways .

Case Study 1: Opioid Receptor Affinity

In a comparative analysis of various piperidine derivatives, compounds structurally related to this compound demonstrated significant μ-opioid receptor affinity. The findings indicated that structural modifications could enhance selectivity and potency, providing insights into designing safer analgesics .

Case Study 2: Serotonin Receptor Interactions

A study focusing on the interactions of azacyclic compounds with serotonin receptors highlighted the importance of specific substitutions in enhancing receptor binding affinity. The findings suggested that compounds like this compound could be further investigated for their therapeutic effects on serotonergic dysregulation .

Potential Future Applications

Given its structural characteristics, this compound holds promise for further development in:

- Pain Management : As a potential candidate for new analgesics with improved safety profiles.

- Mental Health Treatments : Targeting serotonin pathways to develop treatments for anxiety and depression.

作用机制

The mechanism by which 2-Bromo-5-(1-methylpiperidin-4-yl)pyrazine hydrobromide exerts its effects depends on the specific application. In pharmaceutical research, it may act as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The molecular targets and pathways involved vary based on the final product being synthesized.

相似化合物的比较

Comparison with Structurally Similar Pyrazine Derivatives

Substituent Effects on Reactivity and Physicochemical Properties

Key Observations:

- Electronic Effects : Electron-withdrawing bromine at position 2 directs substitution to position 3. Piperidine and pyrazole substituents alter electron density, impacting reactivity and binding .

- Hydrophobicity: Piperidine and hydrobromide salt enhance hydrophilicity (logP ~1.2 estimated), whereas fluorophenoxy or methoxybenzyl groups increase lipophilicity (logP >2.5) .

- Salt Forms : Hydrobromide salts improve aqueous solubility (e.g., target compound vs. neutral pyrazine derivatives) but may cause irritation, as seen in pyridine hydrobromide .

生物活性

2-Bromo-5-(1-methylpiperidin-4-yl)pyrazine hydrobromide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its pharmacological effects and mechanisms of action, supported by relevant case studies and research findings.

- Molecular Formula : C10H15Br2N3

- Molecular Weight : 337.05 g/mol

- CAS Number : 1361115-03-8

- Appearance : Solid, with a melting point range of 41-43 °C.

The biological activity of this compound can be attributed to its interaction with various biological targets, particularly in the central nervous system (CNS). The compound's structure suggests potential binding to neurotransmitter receptors, notably those involved in pain modulation and neuropsychiatric disorders.

Receptor Interaction

Research indicates that similar compounds within the piperidine class exhibit high affinity for:

- μ-opioid receptors : Key targets for analgesic drugs.

- Dopamine receptors : Implicated in mood regulation and psychotic disorders.

Analgesic Properties

A study on related piperidine derivatives demonstrated significant analgesic effects, with ED50 values indicating potent activity comparable to established analgesics like morphine . The compound's structural similarities suggest it may exhibit analogous pain-relieving properties.

Neuropharmacological Effects

Compounds like this compound have been evaluated for their effects on neuropsychiatric conditions. They may help alleviate symptoms associated with depression, anxiety, and schizophrenia due to their action on monoamine receptors .

Case Studies and Research Findings

- Anticancer Activity :

- Cardiovascular Effects :

Data Table: Summary of Biological Activities

常见问题

Q. What are the key synthetic routes for 2-bromo-5-(1-methylpiperidin-4-yl)pyrazine hydrobromide, and how does bromine reactivity influence derivatization?

The bromine atom at the 2-position of the pyrazine ring enables nucleophilic substitution (e.g., Suzuki-Miyaura cross-coupling) and Buchwald-Hartwig amination, critical for introducing aryl, heteroaryl, or amine groups . A common route involves halogenation of the pyrazine core followed by piperidine substitution. For example:

- Step 1 : Bromination of 5-(1-methylpiperidin-4-yl)pyrazine using NBS or Br₂ in DMF.

- Step 2 : Hydrobromide salt formation via acid-base reaction in ethanol . Key Consideration : Steric hindrance from the 1-methylpiperidinyl group may slow coupling reactions; Pd catalysts with bulky ligands (e.g., XPhos) improve yields .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Q. How does the hydrobromide salt form affect solubility and stability?

The hydrobromide salt enhances aqueous solubility (critical for biological assays) but may reduce stability in humid conditions. Storage at −20°C under argon is recommended . Comparative studies show the free base has higher organic solvent solubility (e.g., DMSO), while the salt is preferable for in vitro assays .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for derivatization?

Density functional theory (DFT) predicts transition states for cross-coupling reactions, identifying optimal Pd catalysts and bases. For example, calculations reveal that electron-deficient aryl boronic acids require milder bases (K₂CO₃ vs. Cs₂CO₃) to avoid deprotonation of the piperidine nitrogen . Case Study : A 15% yield improvement was achieved using DFT-guided conditions in Suzuki coupling .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in antimicrobial or kinase inhibition assays often arise from:

- Salt vs. Free Base Use : Hydrobromide salts may exhibit altered membrane permeability .

- Impurity Profiles : Residual Pd (from coupling) can skew cytotoxicity results; ICP-MS is advised for quantification . Methodology : Perform side-by-side assays with rigorously purified batches (HPLC ≥98%) and include control groups with Pd standards .

Q. How can supramolecular interactions be exploited for material science applications?

The piperidine nitrogen and pyrazine ring enable hydrogen bonding with carboxylates or π-π stacking with aromatic systems. For example:

- Co-crystallization : Forms stable complexes with dicarboxylic acids (e.g., terephthalic acid), confirmed by SC-XRD .

- MOF Synthesis : Acts as a linker in metal-organic frameworks (MOFs) with Cu²⁺ nodes, showing potential for gas storage .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Racemization Risk : The 1-methylpiperidinyl group may racemize under high-temperature conditions. Low-temperature (<50°C) reactions and chiral HPLC monitoring are critical .

- Byproduct Formation : Over-bromination can occur; use of NBS (vs. Br₂) and strict stoichiometric control minimizes this .

Methodological Guidance

Designing a kinetic study for bromine displacement reactions

- Experimental Setup : Monitor reaction progress via ¹H NMR (e.g., disappearance of Br-C signal) or GC-MS.

- Variables : Vary nucleophile (e.g., amines, thiols), solvent polarity (DMF vs. THF), and temperature.

- Data Analysis : Fit to second-order kinetics; Eyring plots determine activation parameters .

Best practices for handling air/moisture-sensitive intermediates

- Techniques : Use Schlenk lines for Pd-catalyzed reactions; store intermediates under argon with molecular sieves .

- Safety : Avoid exposure to hydrobromic acid fumes during salt formation; use fume hoods and PPE .

Data Contradiction Analysis Example

Issue : Conflicting IC₅₀ values in kinase inhibition assays.

Resolution :

Verify compound integrity (HPLC, NMR).

Test against isoform-specific kinases (e.g., PI3K-α vs. PI3K-γ).

Control for salt dissociation in buffer solutions (use ITC to measure binding affinity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。